molecular formula C12H13N3O4S B2817355 2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE CAS No. 897622-54-7

2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE

Cat. No.: B2817355
CAS No.: 897622-54-7
M. Wt: 295.31
InChI Key: DUGBEGBAMJBHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfonamide group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-keto-N-(4-methylbenzyl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide.

    Reduction: Formation of 2-hydroxy-N-(4-methylbenzyl)-6-oxo-1,6-dihydropyrimidine-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(4-methylbenzyl)-6-oxo-1,6-dihydropyrimidine-5-amine
  • 2-hydroxy-N-(4-methylbenzyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
  • 2-hydroxy-N-(4-methylbenzyl)-6-oxo-1,6-dihydropyrimidine-5-thiol

Uniqueness

2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its sulfonamide group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-2-4-9(5-3-8)6-14-20(18,19)10-7-13-12(17)15-11(10)16/h2-5,7,14H,6H2,1H3,(H2,13,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBEGBAMJBHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.